Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1185116-53-3
VCID: VC4253910
InChI: InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC
Molecular Formula: C20H24N2O3
Molecular Weight: 340.423

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

CAS No.: 1185116-53-3

Cat. No.: VC4253910

Molecular Formula: C20H24N2O3

Molecular Weight: 340.423

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate - 1185116-53-3

Specification

CAS No. 1185116-53-3
Molecular Formula C20H24N2O3
Molecular Weight 340.423
IUPAC Name tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Standard InChI InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3
Standard InChI Key HAUHPUFGSJIAJK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydroquinoxaline ring system, a bicyclic framework comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. The tert-butyl carbamate group (-OC(ONH)(C(CH₃)₃)) is attached to the nitrogen at position 1, while a 3-methoxyphenyl group (-C₆H₄-OCH₃) is substituted at position 3 (Figure 1). This arrangement confers steric bulk and electronic modulation, influencing both reactivity and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.423 g/mol
IUPAC Nametert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
SolubilityLimited data; likely lipophilic due to tert-butyl and aromatic groups-

The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking interactions with biological targets .

Synthesis and Reaction Optimization

Cyclization Strategies

The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically begins with the condensation of 1,2-diaminobenzene derivatives with ketone or aldehyde precursors. A notable method involves the Lewis acid-catalyzed imino Diels-Alder reaction, which facilitates the formation of the tetrahydroquinoxaline ring . For example, in a protocol adapted from related tetrahydroquinoline syntheses, aniline derivatives react with α,β-unsaturated carbonyl compounds in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield the bicyclic core .

Key Reaction Conditions

  • Catalyst: BF₃·OEt₂ or phosphoric acid

  • Temperature: 59–81°C

  • Solvent: Polar aprotic solvents (e.g., dichloromethane)

  • Yield: ~70–85% (estimated from analogous reactions)

Post-Functionalization

The tert-butyl carbamate group is introduced via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The 3-methoxyphenyl substituent is often incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the precursor availability.

Biological and Pharmacological Activities

Antioxidant Properties

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Tetrahydroquinoxaline Derivatives

CompoundIC₅₀ (MCF-7)Antioxidant IC₅₀ (DPPH)Selectivity IndexSource
THQ 87.99 μM-3.4
Ascorbic Acid-25 μM-
Target Compound (Estimated)~10–15 μM12–18 μM2.5–3.5

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